Docosenoic acid - 25378-26-1

Docosenoic acid

Catalog Number: EVT-481906
CAS Number: 25378-26-1
Molecular Formula: C22H42O2
Molecular Weight: 338.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Docosenoic acid is a natural product found in Taraxacum lapponicum, Taraxacum croceum, and other organisms with data available.
Source and Classification

Docosenoic acid is primarily derived from the seeds of certain plants, notably the Brassica family (e.g., rapeseed and mustard). It is classified as a monounsaturated fatty acid with the chemical formula C22H42O2C_{22}H_{42}O_2 and a molecular weight of 338.57 g/mol. Its systematic name is cis-13-docosenoic acid, indicating the position of the double bond in its hydrocarbon chain. The compound is categorized under omega-9 fatty acids due to its double bond located at the ninth carbon from the methyl end of the chain.

Synthesis Analysis

The synthesis of docosenoic acid can be achieved through various methods:

  1. Natural Extraction: Docosenoic acid is obtained from natural sources such as rapeseed oil, which contains significant amounts of this fatty acid along with other fatty acids.
  2. Chemical Synthesis:
    • One common method involves the elongation of oleic acid through a series of reactions that add two-carbon units derived from malonyl-CoA. This process is catalyzed by specific enzymes in plant tissues, particularly during seed development .
    • Another method includes ethenolysis followed by hydrogenation, where starting materials like oleic or gadoleic acids undergo reactions to form docosenoic acid .
  3. Reduction Processes: Docosenoic acid can also be synthesized through reduction reactions involving precursors like methyl esters of fatty acids. For instance, cis-13-docosenoic acid can be esterified and subsequently reduced using palladium catalysts to yield docosanol .
Molecular Structure Analysis

The molecular structure of docosenoic acid features a long hydrocarbon chain with 22 carbon atoms and one cis double bond. The structural formula can be represented as follows:

CH3(CH2)11CH=CH(CH2)9COOH\text{CH}_3-(\text{CH}_2)_{11}-\text{CH}=\text{CH}-(\text{CH}_2)_{9}-\text{COOH}

Key characteristics include:

  • Double Bond: The presence of a cis double bond at the 13th carbon position contributes to its unsaturation.
  • Carboxylic Acid Group: The terminal carboxylic group (-COOH) classifies it as a fatty acid.

The spatial arrangement due to the cis configuration affects its physical properties and biological activities.

Chemical Reactions Analysis

Docosenoic acid participates in various chemical reactions:

  1. Esterification: It can react with alcohols to form esters, which are important in biodiesel production.
  2. Hydrogenation: Under catalytic conditions, docosenoic acid can be hydrogenated to produce docosanoic acid (a saturated fatty acid), which has different physical properties.
  3. Oxidation: The double bond can undergo oxidation reactions, leading to the formation of hydroperoxides or aldehydes under specific conditions.

These reactions are crucial for modifying its properties for industrial applications.

Mechanism of Action

The mechanism of action for docosenoic acid primarily relates to its role in biological systems:

  • In cellular membranes, docosenoic acid contributes to membrane fluidity and integrity due to its unsaturated nature.
  • It also serves as a precursor for signaling molecules such as eicosanoids, which are involved in inflammatory responses and other physiological processes.

The elongation pathway involving malonyl-CoA plays a critical role in synthesizing docosenoic acid from oleic acid . Inhibition studies indicate that enzymes like acetyl-CoA carboxylase are essential for this biosynthetic pathway .

Physical and Chemical Properties Analysis

Docosenoic acid exhibits several notable physical and chemical properties:

  • Physical State: It is typically a liquid at room temperature but may solidify at lower temperatures.
  • Melting Point: Approximately 33 °C (91 °F).
  • Boiling Point: Around 360 °C (680 °F).
  • Solubility: It is soluble in organic solvents like ethanol and ether but has limited solubility in water due to its hydrophobic nature.
  • Reactivity: The double bond makes it reactive towards hydrogenation and oxidation.

These properties influence its usability in various applications ranging from food products to industrial formulations.

Applications

Docosenoic acid has diverse applications across multiple fields:

  1. Food Industry: Used as an ingredient in cooking oils and margarine due to its favorable health profile compared to saturated fats.
  2. Cosmetics: Employed in skincare products for its emollient properties.
  3. Pharmaceuticals: Investigated for potential therapeutic effects related to cardiovascular health.
  4. Industrial Applications: Serves as a precursor for biofuels and biodegradable plastics due to its renewable nature.
  5. Corrosion Inhibitors: Recent studies have explored derivatives of docosenoic acid as effective corrosion inhibitors in the oil and gas industry .
Biosynthesis and Metabolic Pathways of Docosenoic Acid

Enzymatic Elongation Mechanisms in Plant Systems

Docosenoic acid biosynthesis in plants occurs via the fatty acid elongation (FAE) pathway, a four-step enzymatic cycle localized in the endoplasmic reticulum. This pathway elongates pre-existing C18 fatty acids (primarily oleic acid, 18:1Δ⁹) to very long-chain fatty acids (VLCFAs), including the C22 monounsaturated fatty acid erucic acid (13Z-docosenoic acid). The core enzymatic machinery consists of four tightly coordinated membrane-bound enzymes:

  • β-Ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation of malonyl-CoA with an acyl-CoA starter (e.g., oleoyl-CoA), forming a β-ketoacyl-CoA intermediate. KCS enzymes determine substrate specificity and chain length. The FAE1.1 gene in Brassica encodes the KCS enzyme critical for erucic acid synthesis [9] [10].
  • β-Ketoacyl-CoA reductase (KCR): Reduces β-ketoacyl-CoA to β-hydroxyacyl-CoA using NADPH.
  • β-Hydroxyacyl-CoA dehydratase (HCD): Dehydrates β-hydroxyacyl-CoA to trans-2,3-enoyl-CoA.
  • trans-2,3-Enoyl-CoA reductase (ECR): Reduces enoyl-CoA to acyl-CoA, completing the addition of a two-carbon unit derived from malonyl-CoA [9] [6].

Each elongation cycle adds two carbons to the acyl chain. Erucic acid (22:1Δ¹³) synthesis requires two complete elongation cycles starting from oleic acid (18:1Δ⁹):

  • Cycle 1: 18:1Δ⁹ → 20:1Δ¹¹ (eicosenoic acid)
  • Cycle 2: 20:1Δ¹¹ → 22:1Δ¹³ (erucic acid)

Table 1: Key Enzymes in the Plant FAE Complex for Docosenoic Acid Synthesis

EnzymeGene SymbolFunctionCofactor
β-Ketoacyl-CoA synthaseKCS/FAE1.1Condensation of acyl-CoA with malonyl-CoANone
β-Ketoacyl-CoA reductaseKCRReduction of β-ketoacyl-CoA to β-hydroxyacyl-CoANADPH
β-Hydroxyacyl-CoA dehydrataseHCDDehydration to trans-2-enoyl-CoANone
trans-2-Enoyl-CoA reductaseECRReduction to elongated acyl-CoANADPH

Plant species exhibit significant variations in elongation efficiency. Brassica napus (rapeseed) incorporates 45-50% of synthesized erucic acid into seed triacylglycerols (TAGs), while Arabidopsis thaliana accumulates only ~20% due to differences in KCS substrate specificity and downstream acyltransferase activity [9] [6].

Role of Oleoyl-CoA and Malonyl-CoA in Chain Elongation

Oleoyl-CoA serves as the primary substrate for erucic acid biosynthesis, while malonyl-CoA provides the two-carbon units for chain extension. Radiolabeling studies in Brassica rapa embryos using [¹⁴C]acetate demonstrated that:

  • Newly synthesized oleic acid (18:1Δ⁹) enters an intermediate pool—predominantly phosphatidylcholine (PC)—before elongation. Only ~40% of erucate carbons derive from direct elongation of nascent oleate, while 60% originate from PC-hydrolyzed oleate [10].
  • Inhibition of the plastidial acetyl-CoA carboxylase (ACCase) by haloxyfop herbicide severely reduces [¹⁴C]erucate synthesis. This confirms that homodimeric ACCase generates the malonyl-CoA essential for elongation, independent of de novo fatty acid synthesis [10].

The kinetic dynamics of precursor utilization reveal a complex regulatory network:

  • Plastid-derived oleoyl-CoA is rapidly incorporated into PC (~90% of early [¹⁴C]acetate label in PC-bound fatty acids).
  • Oleate is released from PC via phospholipase A₂ (PLA₂) or acyl-editing mechanisms.
  • Liberated oleate is reactivated to oleoyl-CoA by long-chain acyl-CoA synthetases (LACS).
  • Erucic acid elongation proceeds via microsomal elongases using oleoyl-CoA and malonyl-CoA [9] [10].

Table 2: Metabolic Pools and Enzymes Governing Oleate Flux to Erucic Acid

Precursor PoolKey Enzymes InvolvedContribution to Erucate Synthesis
Plastidial oleoyl-CoADe novo FAS, thioesterasesDirect elongation (minor pathway)
Phosphatidylcholine (PC)Phospholipase A₂, acyl-CoA:lysophosphatidylcholine acyltransferaseMajor substrate source (~60%)
Cytosolic oleateLong-chain acyl-CoA synthetase (LACS)Reactivation for elongation

Light conditions significantly influence precursor partitioning: Illuminated embryos exhibit 30% higher incorporation of [¹⁴C]acetate into erucate than dark-incubated embryos, likely due to light-induced ACCase activation boosting malonyl-CoA production [10].

Comparative Analysis of Biosynthetic Pathways in Brassica Species

Brassica species exhibit natural variation in erucic acid content due to polymorphisms in genes encoding FAE enzymes and acyltransferases:

  • High-erucic acid rapeseed (HEAR): Traditional varieties (B. napus, B. rapa) contain 45-50% erucic acid in seed oil. This trait correlates with high FAE1.1 expression and efficient lysophosphatidic acid acyltransferase (LPAT2) activity, which incorporates erucate at the sn-2 position of TAGs [9].
  • Low-erucic acid rapeseed (LEAR): Canola-type varieties (<2% erucic acid) carry mutations in FAE1.1 genes. For example:
  • B. napus fae1.1 mutants exhibit premature stop codons or missense mutations reducing KCS activity [9].
  • B. rapa possesses two FAE1 loci (fae1-1, fae1-2); natural deletions in both yield the low-erucate phenotype [9].

Transgenic approaches successfully modulate erucic acid levels:

  • Overexpression of FAE1.1: In B. carinata, expressing Eranthis hyemalis elongase (EhELO1) alongside ω3-desaturases (CpDesX, PiO3) and EhLPAAT2 increased docosatrienoic acid (22:3n-3) to 20% of total fatty acids. Co-expression of EhLPAAT2 (enabling sn-2 erucate incorporation) boosted erucate-equivalent VLCPUFAs by 25% compared to single-gene transformants [6].
  • Gene editing of FAE1: CRISPR-Cas9 knockout of FAE1.1 in HEAR varieties reduces erucate to <3%, achieving LEAR standards without compromising agronomic traits [9].

Table 3: Genetic Determinants of Erucic Acid Content in Brassica Species

Species/VarietyErucic Acid (%)Key Genetic FeaturesReferences
Brassica napus HEAR45-50Functional FAE1.1 alleles; high LPAT2 expression [9]
Brassica napus LEAR<2Mutant fae1.1 (nonsense/missense mutations) [9]
Brassica carinata (transgenic)N/AEhELO1 + CpDesX + EhLPAAT2 + PiO3 → 20% 22:3n-3 [6]

Microbial Synthesis of Docosenoic Acid Isomers

Microorganisms employ distinct pathways for docosenoic acid synthesis, differing from plant mechanisms:

  • Aerobic desaturation/elongation pathway: Marine protists like Thraustochytrium sp. use conventional elongation/desaturation similar to plants. A Δ4-desaturase directly converts docosapentaenoic acid (DPA, 22:5n-3) to DHA (22:6n-3), bypassing the Sprecher pathway. Heterologous expression of Thraustochytrium Δ4-desaturase in yeast confirmed 22:5n-3→22:6n-3 conversion [1] [4].

  • Anaerobic polyketide synthase (PKS) pathway: Schizochytrium synthesizes DHA and its isomers via a PKS complex without oxygen-dependent desaturases. This system:

  • Iteratively incorporates malonyl-CoA units.
  • Employs trans-acting enoyl reductases to generate double bonds during chain assembly.
  • Produces docosenoic isomers like (4Z,7Z,10Z,13Z,16Z,19Z)-DHA alongside (7Z,13Z)-docosenoic acid isomers [1] [4].

Bacterial systems show distinct isomer profiles:

  • Vibrio spp. produce branched-chain (8-methyl-13-docosenoic acid) and odd-chain (21:1Δ¹²) isomers.
  • Pseudomonas strains synthesize trans-docosenoates (e.g., (E)-docos-2-enoic acid) via anaerobic fatty acid biosynthesis [3] [7].

Table 4: Microbial Pathways for Docosenoic Acid Synthesis

OrganismPathwayKey Enzymes/ComplexesPrimary Isomers Produced
Thraustochytrium sp.Aerobic desaturationΔ4-Fads2, elongasesDHA (22:6Δ4,7,10,13,16,19)
Schizochytrium sp.Anaerobic PKSPolyketide synthase mega-complexDHA, (7Z,13Z)-docosenoate
Vibrio spp.Branched-chain FASMethylmalonyl-CoA utilizing FAS8-Methyl-13-docosenoic acid
Pseudomonas spp.Anaerobic FAS with trans-isomeraseFabV, trans-2-enoyl-ACP isomerase(E)-Docos-2-enoic acid

Properties

CAS Number

25378-26-1

Product Name

Docosenoic acid

IUPAC Name

(E)-docos-2-enoic acid

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20+

InChI Key

ATNNLHXCRAAGJS-QZQOTICOSA-N

SMILES

CCCCCCCCCCCCCCCCCCCC=CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=CC(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC/C=C/C(=O)O

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